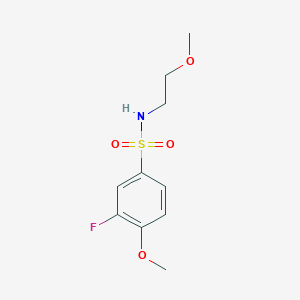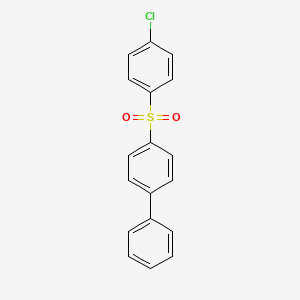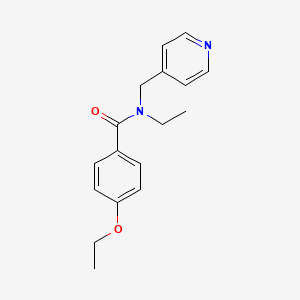![molecular formula C18H22N2O2 B5455190 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B5455190.png)
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is a synthetic organic compound with the molecular formula C18H22N2O2 It is known for its unique structure, which includes a furan ring, a piperazine ring, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Furan Ring: The furan ring is introduced by reacting the piperazine derivative with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.
Formation of the Ethanone Group: The final step involves the acylation of the piperazine-furan intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanol.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
- 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Uniqueness
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-15-4-6-16(7-5-15)13-18(21)20-10-8-19(9-11-20)14-17-3-2-12-22-17/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSYNJBMICEJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-ethoxy-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B5455109.png)
![[1-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)cyclopropyl]methanol](/img/structure/B5455116.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5455137.png)
![N-[4-(AMINOSULFONYL)PHENYL]-1-(2-METHOXYACETYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B5455141.png)
![2-[2-[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B5455148.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5455158.png)
![N,N-dimethyl-6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B5455163.png)


![2-[5-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5455183.png)
![(2S)-1-oxo-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-2-amine](/img/structure/B5455184.png)
![N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-(3,4-difluorophenyl)propanamide](/img/structure/B5455206.png)
![3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B5455213.png)
